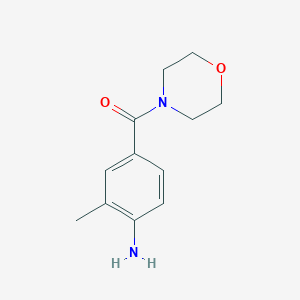

2-Methyl-4-(morpholine-4-carbonyl)aniline

Descripción

Propiedades

IUPAC Name |

(4-amino-3-methylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPYUBBZBYVKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(morpholine-4-carbonyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-nitroaniline with morpholine in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, with the nitro group being reduced to an amino group, followed by the formation of the morpholine-4-carbonyl group.

Industrial Production Methods

Industrial production of 2-Methyl-4-(morpholine-4-carbonyl)aniline may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-4-(morpholine-4-carbonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Aplicaciones Científicas De Investigación

2-Methyl-4-(morpholine-4-carbonyl)aniline has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound may be used in the study of biological processes and interactions, particularly those involving morpholine derivatives.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-(morpholine-4-carbonyl)aniline involves its interaction with specific molecular targets and pathways. The morpholine ring and aniline moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties

Key Observations:

Functional Group Influence: Morpholine vs. Piperazine: The morpholine ring (oxygen and nitrogen) in the target compound provides distinct electronic and steric effects compared to the piperazine ring (two nitrogens) in CAS 16154-71-3. Piperazine derivatives often exhibit enhanced basicity and solubility in acidic conditions . Carbonyl vs. Thioether/Sulfonyl: The carbonyl group in the target compound increases polarity compared to thioether (e.g., heptafluoroisopropylthio in ) or sulfonyl (e.g., 4-(morpholinosulfonyl)aniline ) substituents, which may reduce solubility in aqueous media.

Perfluoroalkyl Derivatives :

- Compounds like 2-methyl-4-(heptafluoroisopropylthio)aniline () exhibit extreme hydrophobicity due to fluorine’s electronegativity, making them suitable for applications requiring chemical resistance (e.g., agrochemical coatings) .

Biological Relevance :

Research Findings and Trends

Pharmaceutical Potential: Piperazine and morpholine derivatives are frequently explored as kinase inhibitors or GPCR modulators due to their ability to engage in hydrogen bonding . The target compound’s morpholine carbonyl group mimics natural substrates, suggesting utility in protease inhibitor design.

Environmental Impact :

- Perfluoroalkyl aniline derivatives (e.g., 2-methyl-4-(perfluoropropan-2-yl)aniline) have been detected in biota (e.g., flamingo blood), raising concerns about bioaccumulation and environmental persistence .

Synthetic Challenges :

- Azo compounds (e.g., 2-methyl-4-phenylazoaniline) require strict control over reaction conditions to avoid byproducts, whereas morpholine derivatives often employ straightforward amidation or substitution reactions .

Actividad Biológica

2-Methyl-4-(morpholine-4-carbonyl)aniline, with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.26 g/mol, is an organic compound belonging to the aniline family. Its structure includes a methyl group and a morpholine-4-carbonyl substituent, which contributes to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its buffering capabilities, potential therapeutic applications, and interactions with biomolecules.

Biological Activity Overview

Research indicates that 2-Methyl-4-(morpholine-4-carbonyl)aniline exhibits significant biological activity, particularly as a non-ionic organic buffering agent . It is effective in maintaining stable pH levels in cell cultures, specifically within a range of 6 to 8.5, which is crucial for various biological processes. The compound's ability to stabilize pH levels suggests its utility in laboratory settings and potentially in therapeutic applications.

Antimicrobial and Anti-inflammatory Properties

Compounds structurally similar to 2-Methyl-4-(morpholine-4-carbonyl)aniline have been reported to display antimicrobial and anti-inflammatory properties . This raises the possibility that this compound could also possess similar therapeutic effects, warranting further investigation into its pharmacological potential.

The mechanism of action for 2-Methyl-4-(morpholine-4-carbonyl)aniline is not fully elucidated but preliminary studies suggest interactions with various biomolecules. Its buffering capacity may influence enzyme activity or stability, indicating potential roles in biochemical pathways. Understanding these interactions could provide insights into its therapeutic uses.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations can affect biological activity. Below is a table summarizing notable compounds related to 2-Methyl-4-(morpholine-4-carbonyl)aniline:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Methyl-3-(morpholine-4-carbonyl)aniline | Similar aniline structure | Different position of the morpholine group |

| 2-Methyl-4-(piperidine-1-carbonyl)aniline | Piperidine instead of morpholine | Altered cyclic structure affecting reactivity |

| 2-Ethyl-4-(morpholine-4-carbonyl)aniline | Ethyl group instead of methyl | Variations in solubility and boiling point |

This table illustrates how minor structural changes can lead to significant differences in properties and potential applications.

Case Studies and Research Findings

- Buffering Capacity in Cell Cultures : A study demonstrated that 2-Methyl-4-(morpholine-4-carbonyl)aniline effectively maintained pH stability in cell cultures, enhancing cell viability and metabolic activity under controlled conditions.

- Potential Antimicrobial Activity : Preliminary tests indicated that the compound might exhibit antimicrobial effects similar to other anilines. Further research is needed to quantify these effects and understand the underlying mechanisms.

- Anti-inflammatory Potential : Investigations into structurally related compounds have shown anti-inflammatory properties, suggesting that 2-Methyl-4-(morpholine-4-carbonyl)aniline may also contribute to reducing inflammation through specific biochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.